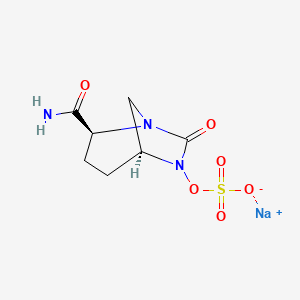
(2S,5S)-Avibactam Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-Avibactam Sodium Salt is a synthetic compound known for its role as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by bacteria that provide resistance to beta-lactam antibiotics like penicillins and cephalosporins. By inhibiting these enzymes, this compound enhances the efficacy of beta-lactam antibiotics, making it a crucial component in combating antibiotic-resistant bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-Avibactam Sodium Salt involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: (2S,5S)-Avibactam Sodium Salt primarily undergoes substitution reactions, where it interacts with beta-lactamase enzymes. It does not typically undergo oxidation or reduction under normal physiological conditions .
Common Reagents and Conditions: The compound reacts with beta-lactamase enzymes in the presence of beta-lactam antibiotics. The reaction conditions are typically mild, involving physiological pH and temperature .
Major Products Formed: The primary product formed from the reaction of this compound with beta-lactamase is an inactive enzyme complex, which prevents the degradation of beta-lactam antibiotics .
Scientific Research Applications
(2S,5S)-Avibactam Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Researchers use it to investigate bacterial resistance mechanisms and develop new antibiotics.
Medicine: It is a key component in combination therapies for treating multi-drug resistant bacterial infections.
Mechanism of Action
The mechanism of action of (2S,5S)-Avibactam Sodium Salt involves the inhibition of beta-lactamase enzymes. It binds to the active site of these enzymes, forming a stable complex that prevents the hydrolysis of beta-lactam antibiotics. This action restores the efficacy of the antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Clavulanic Acid: Another beta-lactamase inhibitor, but with a different structure and spectrum of activity.
Sulbactam: Similar in function but differs in its chemical structure and pharmacokinetics.
Tazobactam: Often used in combination with piperacillin, it has a broader spectrum of beta-lactamase inhibition.
Uniqueness: (2S,5S)-Avibactam Sodium Salt is unique due to its broad-spectrum activity against various beta-lactamases, including those that are resistant to other inhibitors. Its stability and efficacy in combination with a wide range of beta-lactam antibiotics make it a valuable tool in the fight against antibiotic resistance .
Properties
Molecular Formula |
C7H10N3NaO6S |
|---|---|
Molecular Weight |
287.23 g/mol |
IUPAC Name |
sodium;[(2S,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5-;/m0./s1 |
InChI Key |
RTCIKUMODPANKX-FHAQVOQBSA-M |
Isomeric SMILES |
C1C[C@H](N2C[C@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Benzyloxy)phenyl]butyl methanesulfonate](/img/structure/B13428983.png)
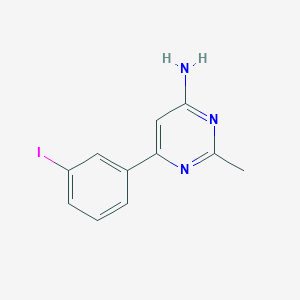
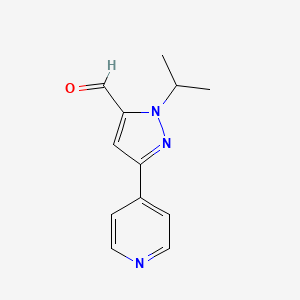
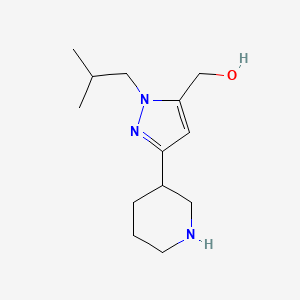
![N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B13429022.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13429030.png)
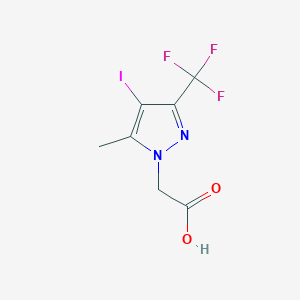

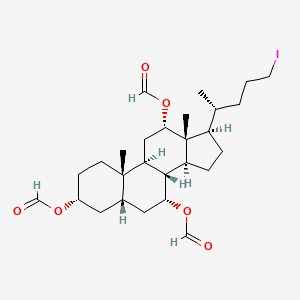
![[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13429046.png)
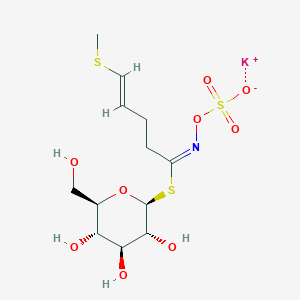
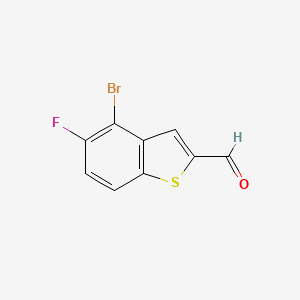
![tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/structure/B13429057.png)

